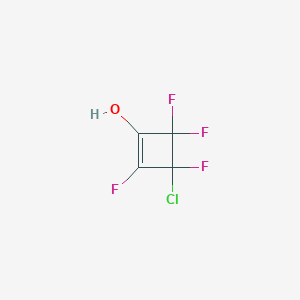
3-Chloro-2,3,4,4-tetrafluorocyclobut-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,3,4,4-tetrafluorocyclobut-1-en-1-ol is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,3,4,4-tetrafluorocyclobut-1-en-1-ol typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of 3-chlorocyclobutene with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,3,4,4-tetrafluorocyclobut-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutene derivatives with various functional groups.
Scientific Research Applications
3-Chloro-2,3,4,4-tetrafluorocyclobut-1-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,3,4,4-tetrafluorocyclobut-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as enzyme inhibition or modulation of signaling pathways, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3,3-trifluorocyclobutene: Similar structure but with one less fluorine atom.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains a similar fluorinated cyclobutane ring but with different functional groups.
Properties
CAS No. |
61996-28-9 |
|---|---|
Molecular Formula |
C4HClF4O |
Molecular Weight |
176.49 g/mol |
IUPAC Name |
3-chloro-2,3,4,4-tetrafluorocyclobuten-1-ol |
InChI |
InChI=1S/C4HClF4O/c5-3(7)1(6)2(10)4(3,8)9/h10H |
InChI Key |
ABIUXLCROZJVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B14543468.png)
![{2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B14543474.png)
![2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543478.png)
![2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine](/img/structure/B14543480.png)
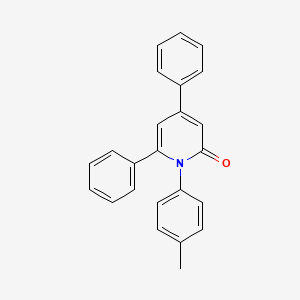
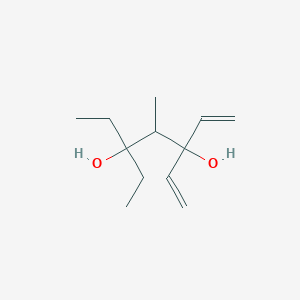
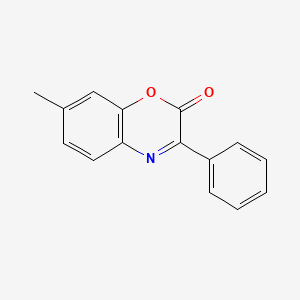
![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl-](/img/structure/B14543504.png)
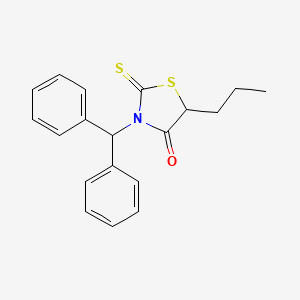
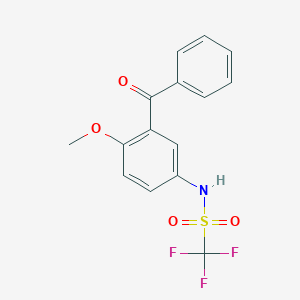
![(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate](/img/structure/B14543529.png)
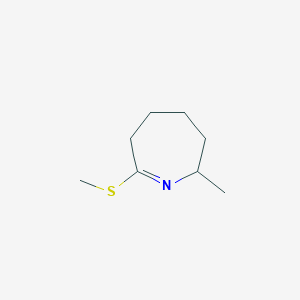
![thieno[2,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14543555.png)
![1,4-Diphenyl-5H-benzo[7]annulene](/img/structure/B14543558.png)
